2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
The compound “2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the trimethoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a propyl group, and a trimethoxybenzamide group. The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the tetrahydroquinoline ring. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compounds Synthesis
Research on compounds structurally related to 2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide often focuses on the synthesis of heterocyclic derivatives due to their significance in medicinal chemistry. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thio counterparts were synthesized through the reaction of methyl anthranilate with aryl-1,3,4-oxadiazolines, showcasing a method for producing compounds with potential biological activities (Chau, Saegusa, & Iwakura, 1982).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a resemblance to the queried compound in terms of structural framework, were synthesized and demonstrated significant in vitro antitumor activity. This highlights the importance of such compounds in the development of new cancer therapies (Al-Suwaidan et al., 2016).
Ligand Binding Studies
Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, structurally related to the compound , were synthesized and evaluated for their affinity towards apamin-sensitive binding sites, indicating potential applications in neuropharmacology and the study of calcium-activated potassium channels (Graulich et al., 2006).
Synthesis of Complex Heterocycles
Research into the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties, akin to the query compound, showcases the potential of these structures in generating complex molecules with diverse biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009).
Regioselectivity in Synthesis
Studies on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the target compound, offer insights into the precise manipulation of molecular structures for achieving desired pharmacological properties (Batalha et al., 2019).
Future Directions
properties
IUPAC Name |
2,3,4-trimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-12-24-17-9-7-15(13-14(17)6-11-19(24)25)23-22(26)16-8-10-18(27-2)21(29-4)20(16)28-3/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARMBPBXHZBXFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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